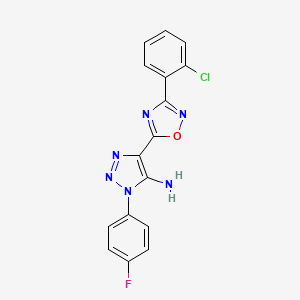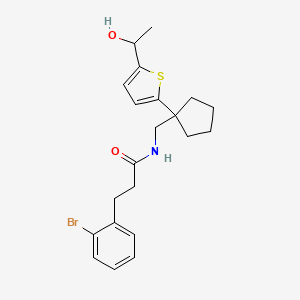
3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide is a useful research compound. Its molecular formula is C21H26BrNO2S and its molecular weight is 436.41. The purity is usually 95%.
BenchChem offers high-quality 3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Applications
A study on arylsubstituted halogen(thiocyanato)amides, including compounds containing 4-acetylphenyl fragments, has been conducted. These compounds were synthesized via copper catalytic anionarylation and tested for their antimicrobial properties, indicating their potential application in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Selective Androgen Receptor Modulators (SARMs)
Research into selective androgen receptor modulators (SARMs), such as S-1, has shown promise in treating androgen-dependent diseases. The study on the pharmacokinetics and metabolism of S-1 in rats provides valuable information for the preclinical development of these compounds, highlighting their therapeutic potential (Wu et al., 2006).
Anti-Inflammatory Agents
The synthesis and biological evaluation of a series of newly synthesized compounds, including aminothiazoles and thiazolylacetonitrile derivatives, have been explored for their potential anti-inflammatory properties. These studies suggest avenues for the development of new anti-inflammatory drugs (Thabet et al., 2011).
Photosensitizers for Photodynamic Therapy
A new zinc phthalocyanine compound with high singlet oxygen quantum yield and substituted with benzenesulfonamide derivative groups containing Schiff base has been synthesized. Its properties are useful for photodynamic therapy applications, indicating potential in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Metal Complex Studies
The synthesis of 1,3-dione and its metal complexes has been explored, demonstrating moderate to excellent antimicrobial activity against various bacteria and fungi. This suggests the potential for these compounds to be used as metal-derived drugs in combating microbial infections (Sampal et al., 2018).
properties
IUPAC Name |
3-(2-bromophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO2S/c1-15(24)18-9-10-19(26-18)21(12-4-5-13-21)14-23-20(25)11-8-16-6-2-3-7-17(16)22/h2-3,6-7,9-10,15,24H,4-5,8,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVPWBCPBKFIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2464382.png)

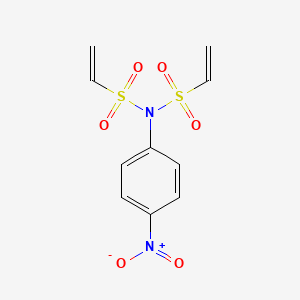

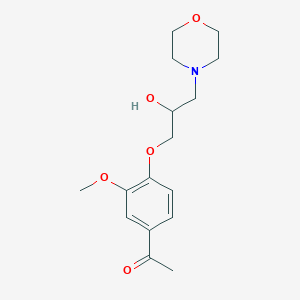

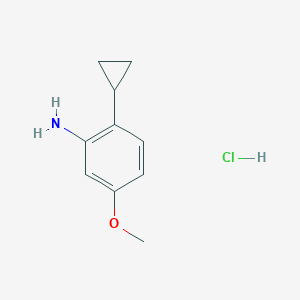
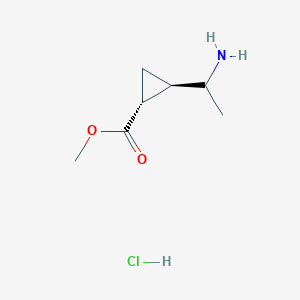

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)
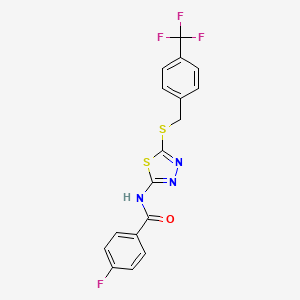
![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2464402.png)

